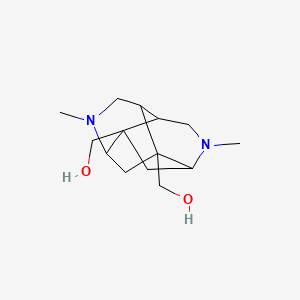

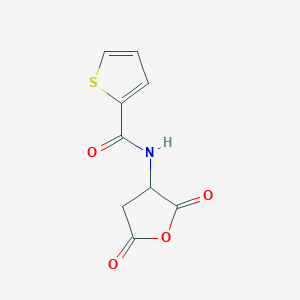

![molecular formula C14H17N3O2S2 B1463977 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine CAS No. 1311315-66-8](/img/structure/B1463977.png)

1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine

Overview

Description

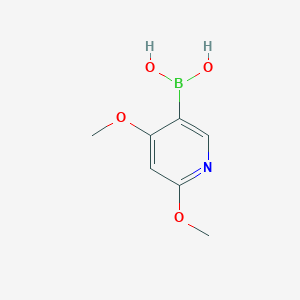

“1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine” is a chemical compound with the molecular formula C14H17N3O2S2 . It is a derivative of piperazine, a heterocyclic compound that has a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperazine ring substituted with a sulfonyl group attached to a 1,3-thiazol-4-yl ring, which is further substituted with a 2-methylphenyl group .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 323.43 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved data .

Scientific Research Applications

Anticancer Activities

1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine derivatives have been studied for their anticancer activities. A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, demonstrated significant in vitro anticancer activity across various cancer cell lines. The effectiveness of these compounds suggests potential applications in cancer treatment, highlighting the importance of the piperazine and sulfonyl components in enhancing anticancer efficacy (Turov, 2020).

Antibacterial Properties

The synthesis and evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed significant antibacterial activities against various pathogens. This research underscores the potential of such derivatives in developing new antibacterial agents, which could contribute to addressing the challenge of bacterial resistance (Wu Qi, 2014).

Antiproliferative and Anti-HIV Activity

Another study on N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives explored their in vitro antiproliferative activity against human tumor-derived cell lines, and anti-HIV activity. The findings showed that certain derivatives exhibited remarkable antiproliferative effects on specific cell lines, although no significant activity against HIV was observed. These results highlight the compound's potential in cancer therapy research, particularly for its antiproliferative properties (Al-Soud et al., 2010).

Anti-Malarial Agents

The crystal structures of active and non-active piperazine derivatives have provided insights into their anti-malarial activity. The study illustrates the structural requirements for anti-malarial efficacy, emphasizing the role of the piperazine derivatives as potential anti-malarial agents. This research contributes to the understanding of how structural variations in piperazine derivatives influence their biological activity (Cunico et al., 2009).

Properties

IUPAC Name |

2-(2-methylphenyl)-4-piperazin-1-ylsulfonyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S2/c1-11-4-2-3-5-12(11)14-16-13(10-20-14)21(18,19)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFXJODVKPXICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CS2)S(=O)(=O)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1463909.png)

![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)